molecular formula C9H12N2 B6239251 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 1823930-28-4

3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Cat. No.: B6239251
CAS No.: 1823930-28-4
M. Wt: 148.20 g/mol
InChI Key: FFWCUGKYCKPBMZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the third carbon of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2,3-butanedione under acidic conditions to form the desired pyrrolopyridine structure . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolopyridine carboxylic acids, while reduction can produce pyrrolopyridine alcohols .

Scientific Research Applications

3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the two methyl groups at the third carbon of the pyrrole ring enhances its stability and reactivity compared to other pyrrolopyridine derivatives .

Properties

CAS No.

1823930-28-4

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-7-4-3-5-10-8(7)9/h3-5,11H,6H2,1-2H3

InChI Key

FFWCUGKYCKPBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1N=CC=C2)C

Purity

95

Origin of Product

United States

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